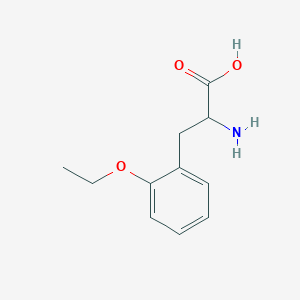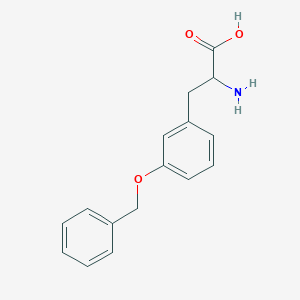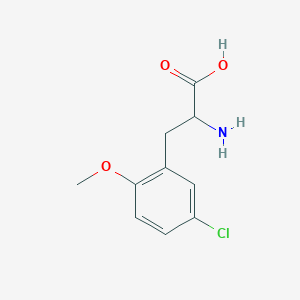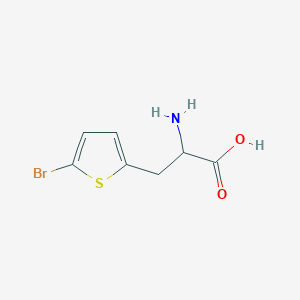
1,4-Dimethylcyclohexane
Vue d'ensemble
Description
1,4-dimethylcyclohexane is a cycloalkane that is cyclohexane substituted by a methyl group at positions 1 and 4. It has a role as a human metabolite and a plant metabolite. It derives from a hydride of a cyclohexane.
Mécanisme D'action
Mode of Action:
- Steric Interactions : In the axial conformation of 1,4-dimethylcyclohexane, one methyl group is close to the axial hydrogens (carbon atoms 3 and 5). This proximity leads to 1,3-diaxial interactions , causing repulsion between the methyl group and the axial hydrogens . These interactions create strain and destabilize the axial conformation.
- Equatorial Preference : To minimize this strain, this compound prefers the equatorial conformation , where the larger substituents (methyl groups) are oriented away from each other. The equatorial conformation is more stable and favored in the ring flip equilibrium .
Result of Action:
This compound’s action is mainly structural, affecting its conformational equilibrium. It doesn’t directly modulate specific cellular processes or pathways.
: Substituted Cyclohexanes - Chemistry LibreTexts : Substituted Cyclohexanes – Organic Chemistry I
Propriétés
IUPAC Name |
1,4-dimethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-7-3-5-8(2)6-4-7/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPKOFEUHIBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075284, DTXSID301025608, DTXSID401015836 | |
| Record name | 1,4-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cis-1,4-dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid with an odor like petroleum; [CAMEO] | |
| Record name | 1,4-Dimethylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
589-90-2, 624-29-3, 2207-04-7 | |
| Record name | 1,4-Dimethylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589902 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethylcyclohexane, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethylcyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207047 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,4-Dimethylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-1,4-Dimethylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74160 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-DIMETHYLCYCLOHEXANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cis-1,4-dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,4-Dimethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401015836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-1,4-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.855 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-1,4-dimethylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIMETHYLCYCLOHEXANE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417GE5869Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-DIMETHYLCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NUV3O4B1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-dimethylcyclohexane?
A1: this compound has the molecular formula C8H16 and a molecular weight of 112.21 g/mol.
Q2: What are the key spectroscopic features of this compound?
A: While specific spectroscopic data is limited in the provided research, this compound can be characterized using techniques like 13C NMR and FT-Raman spectroscopy. These methods reveal information about the conformational dynamics, such as ring inversion, and the preferred conformations of the molecule in different environments [, , ].
Q3: Does the cis or trans isomer of this compound form a structure-H hydrate in the presence of methane?
A: Research shows that only the cis isomer of this compound, along with 1,1- and cis-1,2-dimethylcyclohexanes, can form structure-H hydrates with the help of methane. The trans isomer does not exhibit this behavior [].
Q4: How does the conformation of this compound influence its density?
A: The cis and trans isomers of this compound exhibit different densities due to their packing efficiency. The cis isomer generally exhibits larger densities compared to the trans isomer, likely due to less favorable packing arrangements in the latter [].
Q5: How does the molecular shape of this compound affect its mixing behavior with other hydrocarbons?
A: Studies on excess volumes of mixtures indicate that the planar trans-1,4-dimethylcyclohexane results in more negative excess volumes compared to the cis isomer when mixed with n-alkanes. This difference becomes more pronounced with increasing chain length of the n-alkane, suggesting a shape-dependent packing effect [].
Q6: Is this compound stable at elevated temperatures and pressures?
A: this compound has been studied at temperatures up to 525 K and pressures up to 275 MPa []. While generally stable, its thermal decomposition has been investigated at temperatures between 767–835 K, revealing a complex free radical chain reaction mechanism leading to various products like butenes and aromatics. This pyrolysis process is self-inhibiting, even at low conversions [].
Q7: Can this compound be used as a solvent in catalytic decomposition studies of hydroperoxides? What insights do these reactions provide?
A: Yes, this compound, along with its cis and trans isomers, has been utilized as a solvent in studying the catalytic decomposition of various hydroperoxides [, , ]. These studies provided insights into reaction mechanisms, stereospecificity, and the influence of different catalysts on product distribution. For example, they demonstrated that boric acid esters lead to non-stereospecific attack at the tertiary C-H bonds of 1,4-dimethylcyclohexanes during hydroperoxide decomposition, suggesting a mechanism other than aliphatic SN2 [].
Q8: How does the presence of a chiral center in a polymer chain affect the self-assembly of incorporated oligo(p-phenylenevinylene) (OPV) units?
A: Studies on copolymers of poly(L-lactic acid) (PLLA) and oligo(p-phenylenevinylene) (OPV) revealed that the chiral PLLA segment influences the packing and supramolecular chirality of the achiral OPV units. The chiral environment leads to the right-handed helical self-assembly of OPV chromophores in the solid state [].
Q9: What computational methods have been used to study this compound?
A: Computational chemistry has been employed to investigate the conformational equilibrium in this compound. Molecular mechanics calculations have been used to obtain structural parameters, and density functional theory (DFT) at the B3LYP/6-311++G(d,p) level, as well as MP2/6-311++G(d,p), G4, and CCSD(T)/6-311++G(d,p) methods, have been applied to explore potential energy surfaces and refine stationary points for conformational interconversion pathways [].
Q10: Can the conformational behavior of this compound be compared to a simpler molecule?
A: Yes, the conformational behavior of this compound, particularly its ring inversion and pseudorotation mechanisms, shows similarities to the well-studied conformational dynamics of cyclohexane [].
Q11: How does the position of methyl substituents on a cyclohexane ring affect its reactivity towards hydrogen abstraction by methyl radicals?
A: Studies on the reactions of methyl radicals with cyclohexane and various methyl-substituted cyclohexanes revealed that the position of methyl groups influences the overall rate of hydrogen abstraction. The rate constants for abstraction could be deconstructed into contributions from each type of hydrogen atom (tertiary, secondary, and primary) present in the molecule [].
Q12: Does the orientation of the C-H bond (axial vs. equatorial) in this compound affect its reactivity towards hydrogen atom transfer (HAT)?
A: Yes, the orientation of the C-H bond significantly impacts its reactivity. Tertiary equatorial C-H bonds in this compound and other cycloalkanes exhibit significantly higher reactivity towards HAT (by a factor of 10-14) compared to their axial counterparts. This difference is attributed to strain release in the transition state for equatorial C-H abstraction [].
Q13: What is the environmental fate of this compound?
A: While specific degradation pathways weren't detailed in the provided research, the formation of hydrotrioxides during the ozonation of this compound on silica gel has been observed. These hydrotrioxides are generally unstable and decompose to generate radicals accompanied by chemiluminescence []. This information hints at potential degradation pathways under specific conditions.
Q14: How is the conformational dynamics of this compound in constrained environments studied?
A: Techniques like 13C MAS NMR spectroscopy are valuable for investigating the dynamics of this compound confined within structures like thiourea inclusion compounds. By analyzing the temperature-dependent changes in the NMR spectra, dynamic processes like ring inversion can be characterized [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















